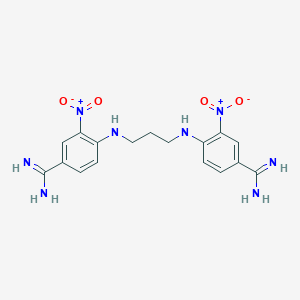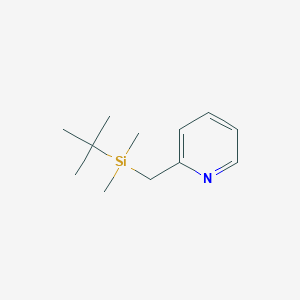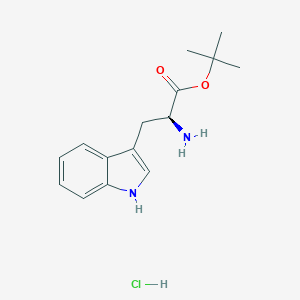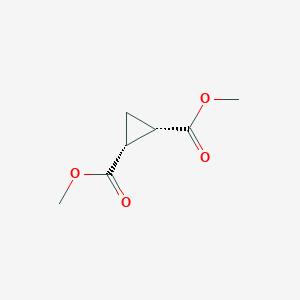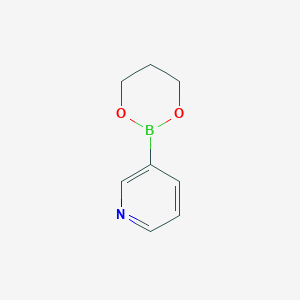
3-(1,3,2-Dioxaborinan-2-yl)pyridine
Descripción general
Descripción
“3-(1,3,2-Dioxaborinan-2-yl)pyridine”, also known as “3-Pyridineboronic acid 1,3-propanediol ester” or “Pyridine-3-boronic acid”, is a chemical compound with the empirical formula C8H10BNO2 . It has a molecular weight of 162.98 .
Molecular Structure Analysis
The molecular structure of “3-(1,3,2-Dioxaborinan-2-yl)pyridine” can be represented by the SMILES stringC1COB(OC1)c2cccnc2 . This indicates that the molecule contains a pyridine ring (c2cccnc2) attached to a 1,3,2-dioxaborinan-2-yl group (C1COB(OC1)) . Physical And Chemical Properties Analysis
“3-(1,3,2-Dioxaborinan-2-yl)pyridine” is a solid compound . Its melting point is between 95-99 °C .Aplicaciones Científicas De Investigación
3-(1,3,2-Dioxaborinan-2-yl)pyridine: A Comprehensive Analysis:
Suzuki-Miyaura Cross-Coupling Reaction
One of the prominent applications of 3-(1,3,2-Dioxaborinan-2-yl)pyridine is in the Suzuki-Miyaura cross-coupling reaction . This reaction is extensively used in organic chemistry and has significant implications in polymer science as well as in the fine chemicals and pharmaceutical industries .
Synthesis of AMPA Receptor Antagonists
This compound is also utilized in the synthesis of AMPA receptor antagonists , which are important in the treatment of neurological diseases that cause dysfunction of glutamatergic neurotransmission. It’s also used in the small-scale synthesis of Perampanel, an AMPA receptor antagonist .
Chemical Synthesis and Research
The compound finds its use in various chemical synthesis processes and research applications. Scientists and researchers rely on its properties for precise data in scientific or engineering calculations .
Safety and Hazards
The safety data sheet for “3-Pyridineboronic acid 1,3-propanediol ester” indicates that it is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures such as moving the person to fresh air, washing off the substance with soap and water, flushing eyes with water, or rinsing the mouth with water are recommended .
Mecanismo De Acción
Mode of Action
As a boronic acid derivative, it may potentially form reversible covalent bonds with proteins, but the exact interactions and resulting changes are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action, but more research is needed to confirm this .
Propiedades
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400729 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131534-65-1 | |
| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)


![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)

